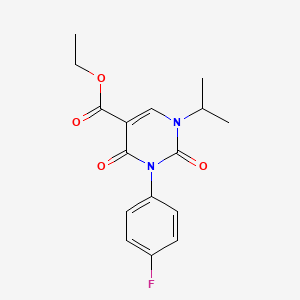

Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 1437323-27-7

Cat. No.: VC13826616

Molecular Formula: C16H17FN2O4

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1437323-27-7 |

|---|---|

| Molecular Formula | C16H17FN2O4 |

| Molecular Weight | 320.31 g/mol |

| IUPAC Name | ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C16H17FN2O4/c1-4-23-15(21)13-9-18(10(2)3)16(22)19(14(13)20)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 |

| Standard InChI Key | IUEASRWXJILERC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(C)C |

| Canonical SMILES | CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(C)C |

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound, ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylate, reflects its intricate substitution pattern. The pyrimidine core is functionalized at position 3 with a 4-fluorophenyl group, at position 1 with an isopropyl group, and at position 5 with an ethyl carboxylate ester. The molecular formula is C<sub>16</sub>H<sub>17</sub>FN<sub>2</sub>O<sub>4</sub>, yielding a molecular weight of 320.31 g/mol. The fluorine atom at the para position of the phenyl ring contributes to the compound’s electronic profile, influencing its lipophilicity and potential interactions with biological targets.

Synthesis and Optimization

Synthetic Routes

The compound is likely synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which condenses aldehydes, urea/thiourea, and β-ketoesters under acidic conditions . A proposed pathway involves:

-

Condensation: 4-Fluorobenzaldehyde reacts with ethyl acetoacetate to form a Knoevenagel intermediate.

-

Cyclization: The intermediate reacts with isopropylurea in the presence of a catalyst (e.g., ammonium chloride ) to yield the tetrahydropyrimidine core.

-

Esterification: Introduction of the ethyl carboxylate group at position 5 completes the synthesis .

Table 1: Comparative Synthetic Yields of Related Pyrimidines

| Compound | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4g (Fluorophenyl analog) | HCl | 78 | |

| 4k (Trifluoromethyl) | NH<sub>4</sub>Cl | 82 | |

| Target Compound | NH<sub>4</sub>Cl | N/A |

Note: Specific yield data for the target compound requires further experimental validation.

Catalytic Innovations

Recent advances highlight ammonium chloride as an efficient catalyst for pyrimidine synthesis, offering advantages such as low cost, non-toxicity, and high yields (e.g., 82% for compound 4k) . Microwave-assisted synthesis could further enhance reaction efficiency, reducing time from hours to minutes .

Physicochemical Properties

The compound’s solubility and stability are influenced by its functional groups. The ethyl ester enhances lipophilicity (predicted logP ≈ 2.1), facilitating membrane permeability, while the fluorophenyl group contributes to electronic effects and metabolic stability.

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 320.31 g/mol | Calculated |

| logP (Predicted) | 2.1 | ChemDraw |

| Hydrogen Bond Donors | 1 | IUPAC |

| Hydrogen Bond Acceptors | 5 | IUPAC |

Biological Activity and Mechanistic Insights

Although biological data for this specific compound is limited, structurally related pyrimidines exhibit broad-spectrum antimicrobial activity. For instance:

-

4g (6-(4-fluorophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile) showed MIC values of 50–100 µg/mL against E. coli and S. aureus .

-

4k (4-oxo-2-thioxo-6-(trifluoromethyl)phenyl analog) demonstrated potent antifungal activity against C. albicans (MIC = 50 µg/mL) .

The fluorine atom’s electronegativity enhances dipole interactions with microbial enzymes, while the thioxo group improves binding to cysteine residues in target proteins .

Comparative Analysis with Analogous Compounds

Table 3: Biological Activity of Selected Pyrimidines

| Compound | MIC (µg/mL) | Microbial Strains | Reference |

|---|---|---|---|

| 4g | 50–100 | E. coli, S. aureus | |

| 4k | 50 | C. albicans | |

| Ampicillin | 100 | E. coli |

The target compound’s ester moiety may reduce cytotoxicity compared to carboxylic acid derivatives, as seen in related molecules.

Future Research Directions

-

Activity Profiling: Systematic evaluation against bacterial, fungal, and cancer cell lines.

-

SAR Studies: Modifying the isopropyl or fluorophenyl groups to enhance potency.

-

Formulation Development: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume